Cas no 1805305-28-5 (Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative with a nitro and trifluoromethoxy substitution pattern, offering unique reactivity and stability for synthetic applications. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical research. The ester functionality at the 4-position provides a versatile handle for further derivatization, while the nitro group facilitates nucleophilic substitution or reduction reactions. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, leveraging its electron-withdrawing substituents to influence regioselectivity in heterocyclic chemistry. Its structural features make it a promising candidate for medicinal chemistry and material science applications.
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate structure
1805305-28-5 structure
商品名:Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate
CAS番号:1805305-28-5
MF:C9H7F3N2O5
メガワット:280.157492876053
CID:4843308

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate
    • インチ: 1S/C9H7F3N2O5/c1-4-7(14(16)17)6(8(15)18-2)5(3-13-4)19-9(10,11)12/h3H,1-2H3
    • InChIKey: DYFFMWIVOWRBOF-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CN=C(C)C(=C1C(=O)OC)[N+](=O)[O-])(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • トポロジー分子極性表面積: 94.2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029082120-1g
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate
1805305-28-5 97%
1g
$1,534.70 2022-04-01

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報

Compound Overview: Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805305-28-5)

The compound Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1805305-28-5) is a highly specialized organic compound with a complex structure that combines multiple functional groups, making it a subject of interest in various scientific and industrial applications. This compound is characterized by its pyridine ring, which serves as the central framework, with substituents including a methyl group, a nitro group, a trifluoromethoxy group, and a carboxylate ester group. The combination of these groups imparts unique chemical properties, making it valuable in fields such as pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the importance of Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate in the development of novel bioactive compounds. Researchers have focused on its potential as a precursor for synthesizing advanced materials with tailored electronic properties. For instance, the trifluoromethoxy group is known to enhance the stability and reactivity of the molecule, while the nitro group contributes to its aromaticity and electron-withdrawing effects. These properties make it an ideal candidate for use in the synthesis of advanced polymers and organic semiconductors.

In the pharmaceutical industry, Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate has been explored for its potential as an intermediate in drug development. Its structure allows for easy functionalization, enabling the creation of derivatives with specific bioactivities. For example, recent research has demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting its potential role in the treatment of metabolic disorders. Additionally, its carboxylate ester group can be modified to enhance bioavailability and targeting capabilities.

The synthesis of Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Key steps include the introduction of the trifluoromethoxy group via nucleophilic substitution and the subsequent esterification to form the carboxylate ester. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing waste and improving scalability.

Environmental considerations are also a critical aspect of research involving this compound. Studies have shown that Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylate exhibits low toxicity to aquatic organisms under standard laboratory conditions. However, further research is needed to assess its long-term environmental impact and biodegradability. Regulatory agencies are increasingly emphasizing the need for sustainable practices in chemical manufacturing, and this compound's potential for eco-friendly applications is an area of active investigation.

In conclusion, Methyl 2-methyl

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.